MAO-B Inhibitory Activity: A 180-Fold Difference Between Scaffold and Optimized Derivatives
The unsubstituted 6-Nitro-2,3-dihydro-1H-inden-1-amine scaffold exhibits very weak MAO-B inhibitory activity with an IC50 > 20,000 nM [1]. However, as a core building block, it enables the synthesis of potent derivatives like compound L4, which demonstrates an IC50 of 110 nM against MAO-B [2]. This represents a >180-fold increase in potency achieved through chemical derivatization, validating the scaffold's utility as a starting point for medicinal chemistry optimization. The activity of L4 is comparable to the clinical MAO-B inhibitor Selegiline [2].
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM (unsubstituted scaffold) |
| Comparator Or Baseline | Derivative L4: IC50 = 110 nM |
| Quantified Difference | >180-fold improvement in potency |
| Conditions | MAO-B enzyme inhibition assay |
Why This Matters
This quantifies the scaffold's value proposition: it is not the active drug itself but a crucial intermediate that enables access to a chemical space with sub-micromolar, Selegiline-like MAO-B potency.
- [1] BindingDB. Ki Summary for Target Amine oxidase [flavin-containing] B, Ligand BDBM50505115. Entry ID 50006972. View Source
- [2] Li, S., Lv, X., Cheng, K., et al. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorg. Med. Chem. Lett. 2019, 29, 1090-1093. View Source
